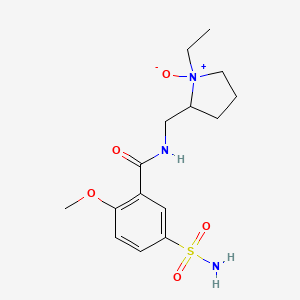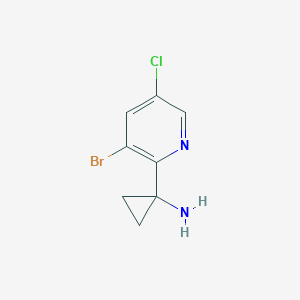
1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine
Vue d'ensemble
Description
“1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine” is a chemical compound that has been used in the synthesis of various other compounds . It contains a cyclopropane ring attached to a pyridine ring, which is substituted with bromine and chlorine atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides was synthesized by the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines . Another method involves the use of a novel telescopic process starting from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine” can be determined using various spectroscopic techniques such as IR, 1H NMR, and HRMS . The exact structure would depend on the specific substitutions on the pyridine and cyclopropane rings .
Chemical Reactions Analysis
The chemical reactions involving “1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine” would depend on the specific conditions and reactants used. As mentioned earlier, it has been used in the synthesis of various other compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine” can be determined using various techniques. For instance, its density, boiling point, melting point, molecular formula, molecular weight, and exact mass can be determined .
Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
- Selective Amination : 1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine is used in selective amination processes. For instance, a study demonstrated the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex, predominantly yielding 5-amino-2-chloropyridine with high yield and chemoselectivity (Ji, Li, & Bunnelle, 2003).
Bioactive Compound Synthesis
- Synthesis of Novel Compounds : The compound is a key precursor in synthesizing novel bioactive compounds. Research has been conducted on synthesizing new derivatives, such as 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, which exhibit potential insecticidal and fungicidal activities (Zhu et al., 2014).
Pharmacological Research
- Cancer Research : In the field of pharmacology, derivatives of 1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine have been studied for their potential in treating cancer. For instance, a series of amide derivatives were synthesized and assessed for antiproliferative activity against human breast cancer cell lines, showing promising results in this area (Panneerselvam et al., 2022).
Molecular Chemistry and Crystallography
- Crystal Structure Analysis : This compound also finds applications in crystallography. A study involved the synthesis of a related compound, characterizing its crystal structure, which contributes to the understanding of molecular interactions and properties (Li et al., 2015).
Antimicrobial Studies
- Antifungal and Antibacterial Properties : Derivatives of 1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine have been explored for their antifungal and antibacterial properties. A study on novel derivatives demonstrated significant antimicrobial activities, suggesting their potential use in this domain (Narayana et al., 2007).
Green Chemistry
- Environmentally Friendly Synthesis : The compound is also involved in green chemistry initiatives. A study described a microwave-assisted amination method for 3-bromo-2-chloropyridine, a related compound, showcasing an environmentally friendlier approach to chemical synthesis (Kim et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research could focus on exploring the potential applications of “1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine” and compounds synthesized from it. This could include further investigation of their insecticidal and fungicidal activities, as well as potential applications in other areas .
Propriétés
IUPAC Name |
1-(3-bromo-5-chloropyridin-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN2/c9-6-3-5(10)4-12-7(6)8(11)1-2-8/h3-4H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJALDFWYZPPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=N2)Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383800.png)
![2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B1383801.png)
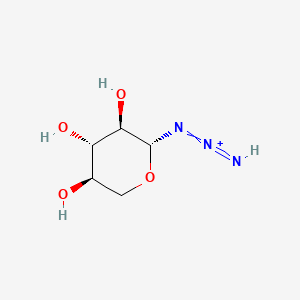
![tert-BUTYL 3-BENZYL-3,7-DIAZABICYCLO[4,3,0]NONANE-7-DICARBOXYLATE](/img/structure/B1383803.png)
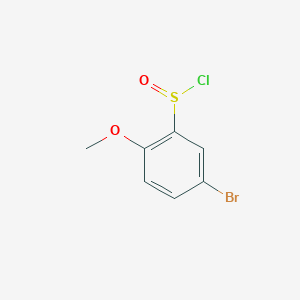
![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1383806.png)
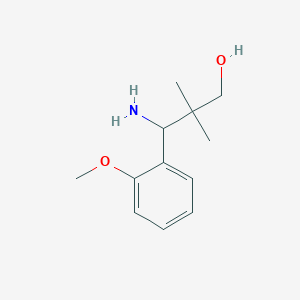
![(4aR,7aS)-1-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383810.png)
![2-({2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate](/img/structure/B1383811.png)
![2-Bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide](/img/structure/B1383812.png)
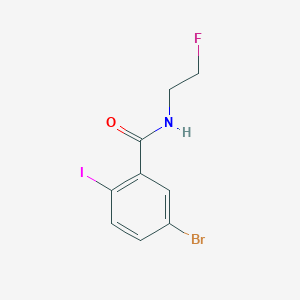
![4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383819.png)
![2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383821.png)
